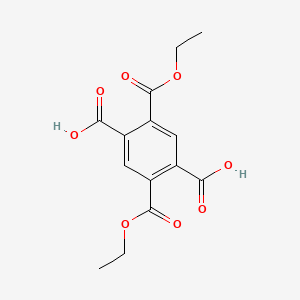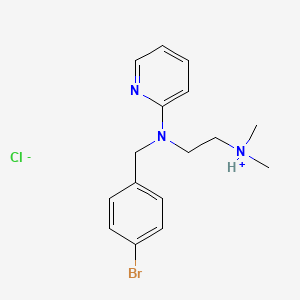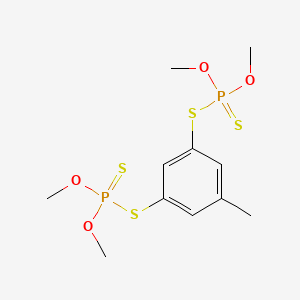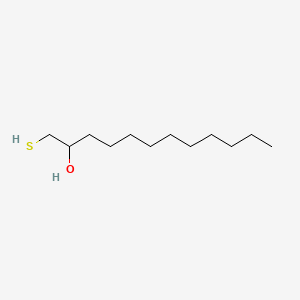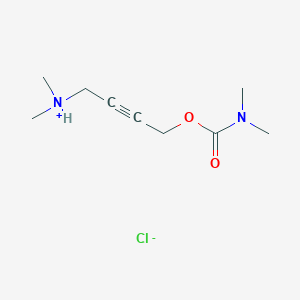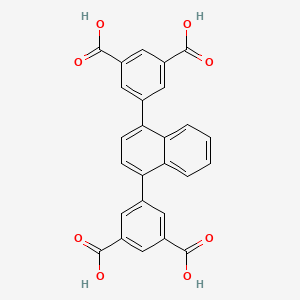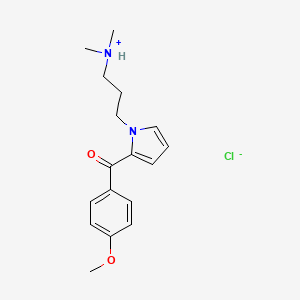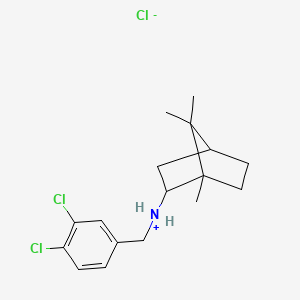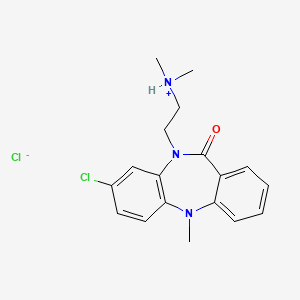![molecular formula C18H21NO5S2 B13740683 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)- CAS No. 133034-02-3](/img/structure/B13740683.png)
3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3r-1-Tos-3-tos-3-pyrrolidinol is a chiral compound that belongs to the class of pyrrolidinols It is characterized by the presence of a pyrrolidine ring with hydroxyl and tosyl (tosylate) groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3r-1-Tos-3-tos-3-pyrrolidinol typically involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic methods. One effective method involves the use of Aspergillus sp. for the hydroxylation process, followed by stereoselective esterification using commercial lipases . The reaction conditions include maintaining a controlled temperature and pH to ensure high enantiomeric excess and yield.
Industrial Production Methods
Industrial production of 3r-1-Tos-3-tos-3-pyrrolidinol may involve similar microbial or enzymatic processes on a larger scale. The use of bioreactors and optimized fermentation conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3r-1-Tos-3-tos-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrrolidinol derivatives .
Aplicaciones Científicas De Investigación
3r-1-Tos-3-tos-3-pyrrolidinol has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and stereoselective transformations.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3r-1-Tos-3-tos-3-pyrrolidinol involves its interaction with specific molecular targets and pathways. The hydroxyl and tosyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a ligand in coordination chemistry, influencing the activity of metal centers in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyrrolidinol: A simpler analog without the tosyl groups, used in similar applications but with different reactivity.
1-Benzoyl-3-pyrrolidinol: Another derivative with a benzoyl group, used in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups, used in medicinal chemistry.
Uniqueness
3r-1-Tos-3-tos-3-pyrrolidinol is unique due to the presence of both hydroxyl and tosyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .
Propiedades
Número CAS |
133034-02-3 |
|---|---|
Fórmula molecular |
C18H21NO5S2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
[(3R)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m1/s1 |
Clave InChI |
YLPLVVAXXZWTIR-MRXNPFEDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@H](C2)OS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


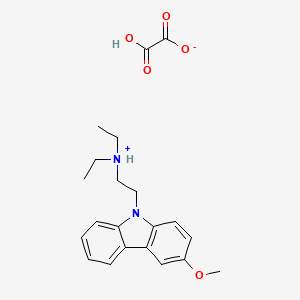
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)
